molecular formula C9H15NS B8136042 2-Hexylthiazole

2-Hexylthiazole

Cat. No. B8136042
M. Wt: 169.29 g/mol
InChI Key: QUABRUDJKFGLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexylthiazole is a useful research compound. Its molecular formula is C9H15NS and its molecular weight is 169.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hexylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Breast Cancer Cell Suppression : A study by Cuevas-Hernández et al. (2017) revealed that 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole exhibits potential as a breast cancer cell suppressor. It affects the helical arrangement in DNA and decreases the viability of HeLa cells with an IC50 value of 2.86 µM (Cuevas-Hernández et al., 2017).

  • Liver Cancer Treatment : A thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, has shown promise as a liver-specific anticancer agent, interfering with apoptotic signaling and free radical processing in liver cancer cells (Amin et al., 2017).

  • Anti-inflammatory Properties : Compounds 5d, 5h, and 5i have been identified as selective COX-II inhibitors. Particularly, compound 5h shows potential for inhibiting carrageenin-induced rat paw edema (Kamble et al., 2016).

  • Potential Risk of Osteoporosis : Thiazolidinediones may enhance bone loss induced by estrogen deprivation in rats, posing a potential risk for osteoporosis (Sottile et al., 2004).

  • Anticancer Activity : 5-(2′-indolyl)thiazoles demonstrate encouraging anticancer activity and selectivity against specific human cancer cell lines, warranting further studies on their structure-activity relationship (Vaddula et al., 2016).

  • Corrosion Inhibition : Benzothiazole derivatives BTC 6 T and BTC 8 T exhibit high stability and inhibition efficiencies against steel corrosion in 1M HCl solutions, suggesting potential industrial applications (Hu et al., 2016).

  • Antidiabetic Potential : Arylsulfonamidothiazoles have been identified as potential antidiabetic drugs by selectively inhibiting the 11beta-HSD1 enzyme, reducing glucose levels in diabetic mice (Barf et al., 2002).

properties

IUPAC Name

2-hexyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-2-3-4-5-6-9-10-7-8-11-9/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUABRUDJKFGLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexylthiazole
Reactant of Route 2
Reactant of Route 2
2-Hexylthiazole
Reactant of Route 3
Reactant of Route 3
2-Hexylthiazole
Reactant of Route 4
Reactant of Route 4
2-Hexylthiazole
Reactant of Route 5
Reactant of Route 5
2-Hexylthiazole
Reactant of Route 6
Reactant of Route 6
2-Hexylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.